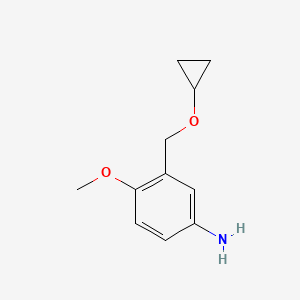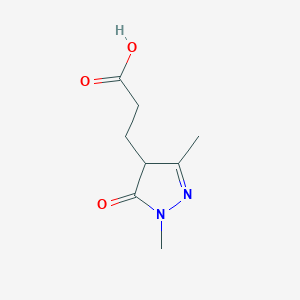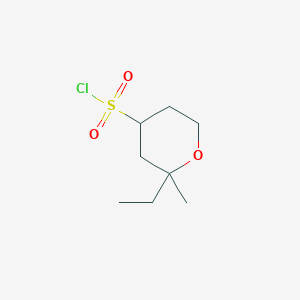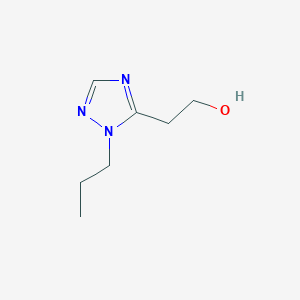
2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of 1-propyl-1H-1,2,4-triazole with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the triazole ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps such as distillation or crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethanal.
Reduction: Formation of 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethane.
Substitution: Formation of 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl chloride.
Scientific Research Applications
2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-propyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar structure but with a methyl group instead of a propyl group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring but attached to a benzoic acid moiety.
Uniqueness
2-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(2-propyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-4-10-7(3-5-11)8-6-9-10/h6,11H,2-5H2,1H3 |
InChI Key |
WLJDZISQWHNARH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B15263273.png)
![2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol](/img/structure/B15263275.png)

amine](/img/structure/B15263290.png)
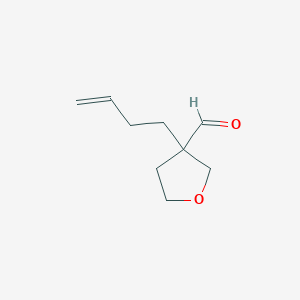
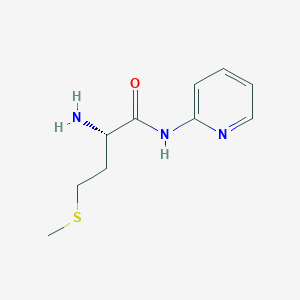


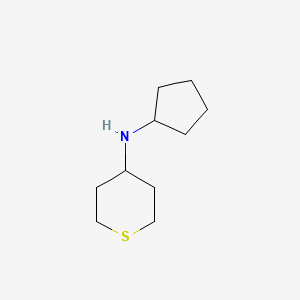
![3-Methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B15263362.png)
amine](/img/structure/B15263367.png)
